molecular formula C10H14ClN3 B2964713 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride CAS No. 2060008-06-0

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride

Cat. No.: B2964713
CAS No.: 2060008-06-0
M. Wt: 211.69
InChI Key: IGBBVQJOCSLEHB-UHFFFAOYSA-N
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Description

“2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Intramolecular Hydrogen Bonding and Tautomerism

Research on related compounds, such as N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, has investigated intramolecular hydrogen bonding and tautomerism. These compounds demonstrate a balance between phenol–imine and keto–amine forms in various solvents, indicating potential applications in studying tautomeric equilibria and hydrogen bonding dynamics (Nazır et al., 2000).

Pyrrole and Pyrrole Derivatives

Pyrrole, a core structure in many biological molecules, including heme and chlorophyll, has been extensively studied. Derivatives of pyrrole are often synthesized through condensation reactions and have applications ranging from conductive films in polypyrroles to solvents and intermediates in pyrrolidinones (Anderson & Liu, 2000).

Supramolecular Synthons for Crystal Engineering

Pyrrole-2-carboxylates exhibit self-assembly into hexagonal and grid supramolecular structures. This demonstrates the potential of pyrrole derivatives in crystal engineering and the development of novel supramolecular synthons (Yin & Li, 2006).

Redox-Annulations in Cyclic Amines

Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process highlights the synthetic utility of pyrrole derivatives in forming ring-fused pyrrolines and pyrroles, showing their applicability in organic synthesis (Kang et al., 2015).

Amine Coupling and Pyrrole Synthesis

Various pyrrole derivatives, including 2-(1-ethylthioethenyl)pyrroles, are synthesized through coupling with amines. These syntheses demonstrate the versatility of pyrrole derivatives in creating functionalized compounds for potential pharmaceutical or material science applications (Trofimov et al., 2007).

CO2 Capture by Amine-Based Porous Polymers

An amine-functionalized, crosslinked porous polymer, synthesized using pyrrole, shows high selectivity and capacity for CO2 capture in the presence of water. This research highlights the potential of pyrrole derivatives in environmental applications, particularly in carbon capture technologies (Abdelnaby et al., 2018).

Properties

IUPAC Name

2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-13-7-8(4-5-11)9-3-2-6-12-10(9)13;/h2-3,6-7H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBBVQJOCSLEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060008-06-0
Record name 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride
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